N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-29-16-8-6-15(7-9-16)25-10-12-26(13-11-25)21(28)22-14-19(27)24-20-23-17-4-2-3-5-18(17)30-20/h2-9H,10-14H2,1H3,(H,22,28)(H,23,24,27) |
InChI Key |
GTOKHWMPQBJGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 368.44 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its bioactive properties, and a piperazine ring that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 368.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : The compound acts as an effective inhibitor of tumor-associated isozyme CA IX, which plays a crucial role in pH regulation within tumor cells. By inhibiting CA IX, the compound disrupts acidification processes that are essential for tumor growth and survival .
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics. For instance, compounds derived from similar structures have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties . Compounds with similar structures have exhibited activity against various pathogens:
- Antibacterial Effects : Preliminary evaluations indicate that this compound may possess antimicrobial properties due to the thiazole and piperazine components, which are known to enhance bioactivity against bacteria .
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Enzyme Inhibition Studies
The biological activity extends to enzyme inhibition, particularly targeting carbonic anhydrases:
- Inhibition Mechanism : Binding studies reveal that the compound interacts with the active site of CA IX, leading to reduced enzyme activity and subsequent effects on tumor cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties, revealing structure-activity relationships that highlight the importance of specific functional groups in enhancing biological activity .
- Antimicrobial Evaluation : Research indicated that compounds with similar thiazole structures displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide have shown promising results against various cancer cell lines. In vitro studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been documented to possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . This positions the compound as a candidate for developing new antimicrobial therapies.
Neuroprotective Effects
Emerging studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy of benzothiazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazolinone Derivatives (A2–A6, A13–A18)
- Example: A18 (N-(4-methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Structural Difference: Replaces benzothiazole with a quinazolinone core. Impact: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas benzothiazoles often exhibit antimicrobial and DNA-binding activities . Physical Properties: Melting point (184.9–186.9 °C) is lower than typical benzothiazole derivatives (e.g., 198–200 °C in ), suggesting altered crystallinity.
Triazole-Benzothiazole Hybrids (Compound 17, 30)
- Example: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (30) Structural Difference: Incorporates a triazole linker and phenoxy group.
Substituent Variations on the Piperazine-Carboxamide Scaffold
Trifluoromethylphenyl Derivatives (A13–A15)
- Example : A15 (4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide)
Tosyl and Ethylphenyl Derivatives
- Example: N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide Structural Difference: Tosyl (sulfonyl) and ethylphenyl substituents. Impact: Increased steric bulk and sulfonyl group may enhance protein binding but reduce membrane permeability.
Pharmacological Profile Comparisons
Serotonin Receptor Antagonists (p-MPPI, p-MPPF)
Antimicrobial Benzothiazoles
- Example: N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide Structural Difference: Chloroquinoline substituent vs. 4-methoxyphenyl. Impact: The methoxy group in the target compound may improve blood-brain barrier penetration compared to chloroquinoline derivatives .
Preparation Methods
Synthesis of Benzo[d]thiazol-2-amine Precursors
The benzothiazole core is typically synthesized via cyclocondensation of o-aminothiophenol with carboxylic acid derivatives or aldehydes under acidic conditions . A representative protocol includes:
Method A: Cyclocondensation with p-Toluic Acid
-
Reagents : o-Aminothiophenol (1 eq), p-toluic acid (1 eq), polyphosphoric acid (PPA).
-
Yield : 99% (crude), 84–85°C melting point after recrystallization .
Mechanism : The reaction proceeds via dehydration, forming the benzothiazole ring. PPA acts as both a catalyst and dehydrating agent.
Modifications : For benzo[d]thiazol-2-amine , thiourea or urea may replace carboxylic acids to introduce the amine group directly .
Preparation of 4-(4-Methoxyphenyl)piperazine-1-carboxylic Acid
The piperazine carboxamide moiety is synthesized through nucleophilic substitution or carboxamide coupling:
Method B: Piperazine Functionalization
-
Step 1 : Synthesis of 4-(4-methoxyphenyl)piperazine via Buchwald-Hartwig coupling of piperazine with 4-bromoanisole .
Step 2: Carboxamide Formation
-
Reagents : 4-(4-Methoxyphenyl)piperazine (1 eq), triphosgene (0.33 eq), ethyl glycinate hydrochloride (1 eq).
-
Product : 4-(4-Methoxyphenyl)piperazine-1-carboxylic acid ethyl ester (yield: 75%).
Hydrolysis : Saponification with NaOH/EtOH yields the free carboxylic acid (yield: 90%) .
Coupling Strategies for Final Product Assembly
The target compound is formed by linking the benzothiazol-2-amine and piperazine carboxamide via an oxoethyl bridge.
Method C: Amide Bond Formation
-
Activation : Convert the carboxylic acid to an acyl chloride using oxalyl chloride/DMF in DCM .
-
Coupling : React with 2-amino-N-(benzo[d]thiazol-2-yl)acetamide (synthesized from benzothiazol-2-amine and bromoacetyl bromide) in the presence of Et₃N .
Alternative Approach : Use peptide coupling reagents (EDCI/HOBt) for direct amidation without acyl chloride formation .
Optimization and Challenges
-
Regioselectivity : Competing reactions at the piperazine nitrogen are mitigated using Boc protection (e.g., tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate) .
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O) ensures product purity .
-
Yield Improvements : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 4 h) .
Analytical Data and Validation
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 4.25 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.60–3.45 (m, 8H, piperazine) .
Purity : ≥98% by HPLC (C18 column, MeCN/H₂O) .
Comparative Analysis of Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Overall Yield | 70% | 65% | 68% |
| Reaction Time | 4 h | 24 h | 6 h |
| Key Advantage | High purity | Scalability | Mild conditions |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazol-2-amine derivatives with piperazine-carboxamide intermediates. For example:
- Step 1 : React 4-(4-methoxyphenyl)piperazine-1-carboxylic acid with chloroacetyl chloride to form the chloroacetamide intermediate.
- Step 2 : Perform nucleophilic substitution with benzo[d]thiazol-2-amine under reflux in anhydrous acetonitrile, using KCO as a base .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), piperazine methylene (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z for CHNOS: 448.14) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Assays :
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Testing against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution, which predict reactivity and binding affinity .
- Molecular Docking : Dock the compound into active sites (e.g., K7.1 potassium channel for ML277 analogs) using AutoDock Vina. Key interactions include hydrogen bonds between the methoxyphenyl group and Arg residues, and π-π stacking with benzo[d]thiazole .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Strategies :
- Dose-Response Curves : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to validate sigmoidal trends.
- Orthogonal Assays : Confirm results using alternative methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference .
Q. What approaches are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- SAR Design :
- Substituent Variation : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) to assess impact on lipophilicity (ClogP) and binding .
- Scaffold Hopping : Replace benzo[d]thiazole with triazole or pyridine rings to compare bioactivity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Process Chemistry :
- Flow Reactors : Use continuous flow systems for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
